ETHYL (2Z)-2-CHLORO-2-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]ACETATE
Description
ETHYL (2Z)-2-CHLORO-2-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]ACETATE is an organic compound with the molecular formula C10H9Cl3N2O2 and a molecular weight of 295.55 g/mol . It is known for its applications in various fields, including chemistry and industry. This compound is characterized by its unique structure, which includes a hydrazono group attached to a 2,4-dichlorophenyl ring and a chloroacetic acid ethyl ester moiety.
Properties
Molecular Formula |
C10H9Cl3N2O2 |
|---|---|
Molecular Weight |
295.5 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[(2,4-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H9Cl3N2O2/c1-2-17-10(16)9(13)15-14-8-4-3-6(11)5-7(8)12/h3-5,14H,2H2,1H3/b15-9+ |
InChI Key |
MTWAKBYVMJYUSU-OQLLNIDSSA-N |
SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)Cl |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=C(C=C(C=C1)Cl)Cl)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=C(C=C(C=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of ETHYL (2Z)-2-CHLORO-2-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]ACETATE involves several steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzaldehyde and hydrazine hydrate.
Formation of Hydrazone: The 2,4-dichlorobenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone.
Chlorination: The hydrazone is then chlorinated using chloroacetyl chloride to form the final product.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
ETHYL (2Z)-2-CHLORO-2-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
ETHYL (2Z)-2-CHLORO-2-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]ACETATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-2-CHLORO-2-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]ACETATE involves its interaction with specific molecular targets. The hydrazono group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt cellular processes and pathways, resulting in the compound’s biological effects .
Comparison with Similar Compounds
ETHYL (2Z)-2-CHLORO-2-[2-(2,4-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]ACETATE can be compared with similar compounds such as:
2,4-Dichlorophenoxyacetic acid: Known for its use as a herbicide, this compound has a similar dichlorophenyl structure but lacks the hydrazono and chloroacetic acid ethyl ester groups.
2,4-Dichlorobenzaldehyde: This compound is a precursor in the synthesis of this compound and shares the dichlorophenyl moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
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